molecular formula C17H18BrNO2 B295120 2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate

2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate

Cat. No.: B295120
M. Wt: 348.2 g/mol
InChI Key: RJJFWSWWVPIZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in various biological processes. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs) which are involved in the degradation of extracellular matrix proteins. MMP inhibitors have potential therapeutic applications in cancer, arthritis, and cardiovascular diseases.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against certain pathogens. It has also been shown to be non-toxic to normal cells at certain concentrations.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate in lab experiments include its relatively simple synthesis method, its versatility as a building block in the synthesis of various bioactive molecules, and its potential use in the development of fluorescent probes for imaging applications. However, its limitations include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate. These include:
1. Further studies to understand its mechanism of action and identify its molecular targets.
2. Development of more efficient and environmentally friendly synthesis methods.
3. Synthesis of novel derivatives with improved pharmacological properties.
4. Investigation of its potential use in the development of new materials with unique properties.
5. Development of new imaging probes for diagnostic applications.
6. Investigation of its potential use in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. Its relatively simple synthesis method, versatility as a building block, and potential use in the development of fluorescent probes make it a promising candidate for further studies. However, more research is needed to fully understand its mechanism of action and identify its potential applications in various fields.

Synthesis Methods

The synthesis of 2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate involves the reaction between 2-bromobenzoic acid and benzyl(methyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate has been extensively studied for its potential use as a building block in the synthesis of various bioactive molecules such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been used as a precursor in the synthesis of functionalized polymers and dendrimers. Furthermore, this compound has been investigated for its potential use in the development of fluorescent probes for imaging applications.

Properties

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2 g/mol

IUPAC Name

2-[benzyl(methyl)amino]ethyl 2-bromobenzoate

InChI

InChI=1S/C17H18BrNO2/c1-19(13-14-7-3-2-4-8-14)11-12-21-17(20)15-9-5-6-10-16(15)18/h2-10H,11-13H2,1H3

InChI Key

RJJFWSWWVPIZAR-UHFFFAOYSA-N

SMILES

CN(CCOC(=O)C1=CC=CC=C1Br)CC2=CC=CC=C2

Canonical SMILES

CN(CCOC(=O)C1=CC=CC=C1Br)CC2=CC=CC=C2

Origin of Product

United States

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